molecular formula C9H5BrN2O3 B1284742 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 953754-98-8

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B1284742
CAS No.: 953754-98-8
M. Wt: 269.05 g/mol
InChI Key: NYYKIVIYLMKAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a brominated heterocyclic compound featuring a fused pyridine-pyrimidine core with a carboxylic acid substituent at position 3 and a ketone group at position 2. Its molecular formula is C₉H₅BrN₂O₃, and it is commercially available for research purposes (250 mg to 1 g quantities) . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive bromine atom and carboxylic acid functionality, which enable further derivatization .

Properties

IUPAC Name

7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYKIVIYLMKAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953754-98-8
Record name 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Aminopyridine Derivatives with Malonate Esters

A common route to pyrido[1,2-a]pyrimidine-3-carboxylic acids involves the cyclization of 2-aminopyridine derivatives with malonate esters or their activated derivatives (e.g., methoxymethylenemalonates). This method is well-documented in the literature and patents, including classical procedures by Nishigaki et al. and Okamoto et al. The process typically proceeds via condensation followed by cyclization and oxidation steps to form the fused heterocyclic ring system with the carboxylic acid functionality at position 3.

  • Starting Materials: 2-aminopyridine or substituted 2-aminopyridines (e.g., 2-amino-5-bromopyridine for brominated derivatives)
  • Key Reagents: Diethyl ethoxymethylenemalonate or similar malonate derivatives
  • Conditions: Heating in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), sometimes under microwave irradiation to enhance reaction rates
  • Yield: Moderate to good yields (50–70%) depending on substituents and conditions

Bromination of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid or Esters

Selective bromination at the 7-position is achieved by treating the corresponding 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid or its ester derivatives with brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

  • Solvents: Dichloromethane, acetonitrile, or carbon tetrachloride (CCl4)
  • Temperature: Mild conditions, often room temperature to slightly elevated (20–40 °C)
  • Purification: Recrystallization or column chromatography to isolate the brominated product
  • Notes: This step is critical for introducing the bromine substituent at the 7-position, which is essential for further functionalization or biological activity

Hydrolysis of Ester Precursors to the Carboxylic Acid

The carboxylic acid is typically obtained by hydrolysis of the corresponding methyl or ethyl ester derivatives of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

  • Hydrolysis Conditions:
    • Acidic hydrolysis using aqueous hydrochloric acid or sulfuric acid under reflux
    • Basic hydrolysis using sodium hydroxide or potassium hydroxide in aqueous or alcoholic media, followed by acidification
  • Reaction Time: Several hours to overnight depending on conditions
  • Yield: High yields of the acid are generally obtained after purification

Detailed Preparation Methods

Synthesis of Methyl or Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Step Description Reagents & Conditions Notes
1 Cyclization of 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate Acetonitrile, heating (microwave-assisted at 150 °C for 20 min) Forms ethyl ester intermediate with fused ring
2 Bromination (if starting from non-brominated precursor) N-bromosuccinimide (NBS), dichloromethane, room temperature Selective bromination at 7-position
3 Purification Recrystallization or column chromatography Ensures product purity

Hydrolysis to 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Step Description Reagents & Conditions Notes
1 Hydrolysis of ester Aqueous NaOH or HCl, reflux for several hours Converts ester to carboxylic acid
2 Acidification (if basic hydrolysis) Dilute HCl to pH ~2 Precipitates acid product
3 Isolation Filtration, washing, drying Yields pure acid

Representative Data Table: Preparation Summary

Compound Starting Material Key Reagents Solvent Temperature Yield (%) Reference
Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 2-amino-5-bromopyridine + diethyl ethoxymethylenemalonate Methanol, acid catalyst (H2SO4) Methanol Reflux 60–70
This compound Methyl or ethyl ester derivative NaOH (aq) or HCl (aq) Water/Alcohol Reflux 80–90
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (precursor) 4H-pyrido[1,2-a]pyrimidin-4-one NBS or Br2 DCM or CCl4 RT to 40 °C 70–85

Research Findings and Notes

  • The esterification step to form methyl or ethyl esters is a common preparative route, facilitating purification and subsequent hydrolysis to the acid form.
  • Bromination using N-bromosuccinimide is preferred for regioselectivity and mild conditions, avoiding over-bromination or decomposition.
  • Hydrolysis conditions must be optimized to prevent degradation of the sensitive heterocyclic core; mild acidic or basic hydrolysis under reflux is effective.
  • The use of microwave-assisted synthesis has been reported to improve reaction times and yields in the cyclization step.
  • Solvents such as N,N-dimethylformamide (DMF) and acetonitrile are favored for their ability to dissolve polar intermediates and facilitate cyclization and coupling reactions.
  • The compound can serve as a key intermediate for further functionalization, including coupling reactions at the bromine site, enabling the synthesis of diverse derivatives for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine, including 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, exhibit potent anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, studies have demonstrated that modifications to the pyrido[1,2-a]pyrimidine scaffold can enhance selectivity and potency against various cancer cell lines .

2. Antiviral Properties
The compound has also been explored for its antiviral potential. Research indicates that it can inhibit viral replication through interaction with viral enzymes. This makes it a candidate for further development as an antiviral agent against diseases such as influenza and HIV .

3. Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its role as an inhibitor of aldose reductase has been highlighted, which is crucial for managing diabetic complications .

Biological Studies

1. Mechanism of Action
The mechanism of action of this compound involves binding to specific molecular targets such as enzymes and receptors, leading to modulation of various biological pathways. Understanding these interactions is crucial for optimizing its therapeutic applications .

2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to determine how different substituents on the pyrido[1,2-a]pyrimidine core affect biological activity. These studies are essential for guiding the design of new derivatives with improved efficacy and reduced toxicity .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives based on this compound. The results showed that certain derivatives exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, researchers synthesized a series of compounds derived from this compound and tested their efficacy against HIV. The most promising compound demonstrated a substantial reduction in viral load in vitro, indicating potential for further development as an antiviral therapeutic .

Mechanism of Action

The mechanism of action of 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound can inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogs

7-Chloro-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylic Acid
  • Molecular Formula : C₉H₅ClN₂O₃.
  • Molecular Weight : 224.60 g/mol .
  • Key Differences :
    • The bromo analog has a higher molecular weight (297.1 g/mol for its ethyl ester) compared to the chloro derivative due to bromine’s larger atomic mass .
    • Bromine’s greater electronegativity and steric bulk may influence reactivity in substitution reactions.
  • Synthesis: Chloro derivatives are synthesized under reflux conditions in ethanol, though conflicting reports exist about the feasibility of forming halogenated pyridopyrimidines under similar conditions .
  • Applications : The chloro analog is used in pharmaceutical intermediates, particularly in diuretic and antimicrobial agent research .
Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate
  • Molecular Formula : C₁₁H₉BrN₂O₃.
  • Molecular Weight : 297.1 g/mol .
  • Used as a precursor for further functionalization, such as amide bond formation .

Methyl-Substituted Analogs

Compounds like 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 33359-68-1) and 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-59-4) exhibit structural variations that alter electronic and steric properties:

  • Positional differences (e.g., 7- vs. 8-methyl) may affect ring planarity and intermolecular interactions .

Bioactive Pyridopyrimidine Derivatives

4-Hydroxy-2-Quinolone Derivatives
  • Example : Alkyl/aryl amides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • Activity: Demonstrated diuretic properties in comparative studies with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides .
  • Structure-Activity Relationship (SAR) : The presence of a hydroxyl group at position 2 enhances diuretic efficacy, while bromine at position 7 may modulate metabolic stability .
Benzo[4,5]Imidazo[1,2-a]Pyrimidine Carboxylic Acid Esters
  • Example : 4-(4-Nitrophenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester.
  • Activity : Exhibits antitubercular activity (MIC = 16 μg/ml against Mycobacterium tuberculosis), highlighting the role of fused imidazole rings in enhancing antimicrobial potency .

Biological Activity

7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9_9H5_5BrN2_2O3_3
  • Molecular Weight : 269.05 g/mol
  • CAS Number : 204326-43-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis and cellular proliferation.

Target Enzymes

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR by this compound may lead to antiproliferative effects in cancer cells .
  • Acetyl-CoA Carboxylase (ACC) : ACC is a target for antibiotic development; compounds that inhibit this enzyme can potentially disrupt bacterial lipid biosynthesis .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound can effectively inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it possesses a broad spectrum of activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies and Research Findings

A summary of notable studies on the biological activities of this compound includes:

StudyFocusFindings
Queener et al. (2022)Anticancer ActivityDemonstrated significant inhibition of DHFR, leading to reduced proliferation in cancer cell lines .
PMC Article (2022)Antimicrobial ActivityReported effective inhibition of bacterial growth in E. coli, particularly when combined with efflux pump inhibitors .
SCBT ResearchProteomics ApplicationsUtilized as a tool for studying protein interactions in various biological pathways .

Q & A

What are the established synthetic methodologies for preparing 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its derivatives?

Answer (Basic): The synthesis typically involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis, followed by sodium methoxide treatment and acidification to yield intermediates. Amidation is achieved by reacting ethyl esters with amines in ethanol under reflux . For derivatives, trifluoromethylation uses POCl3 as a solvent/catalyst under reflux, followed by neutralization and extraction . Purification often employs column chromatography with ethyl acetate/n-hexane mixtures .

Which spectroscopic and analytical techniques are recommended for characterizing derivatives of this compound?

Answer (Basic): 1H NMR in DMSO-d6 with TMS as an internal standard is standard for structural confirmation . Mass spectrometry validates molecular weight, while HPLC with reverse-phase columns assesses purity. Thermal stability is evaluated via differential scanning calorimetry (DSC) . For chiral centers, use chiral HPLC to ensure enantiomeric purity .

What in vitro biological screening approaches are appropriate for initial evaluation of pharmacological potential?

Answer (Basic): Prioritize target-specific assays:

  • Diuretic activity : Rodent electrolyte excretion models .
  • Antiviral potential : Plaque reduction assays (e.g., coronavirus viability tests) .
  • Apoptotic effects : Caspase-3 activation studies in cancer cell lines .
    Always include cytotoxicity profiling (e.g., MTT assay) .

How can researchers resolve contradictory biological activity data between structural analogs?

Answer (Advanced):

Verify synthetic protocols : Ensure purity via HPLC and replicate experiments with independently synthesized batches .

Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm target engagement.

Computational analysis : Use molecular dynamics simulations to identify conformational differences impacting bioactivity .

What rational design strategies enhance antiallergic activity in this compound class?

Answer (Advanced):

  • Introduce oxime or substituted arylamino groups at position 9 to enhance potency .
  • Ensure enantiomeric purity (6S configuration) via chiral separation .
  • Optimize intravenous activity by incorporating monosubstituted arylamino moieties .

How to design derivatives targeting HIV-1 integrase inhibition?

Answer (Advanced):

  • Replace β-diketoacid pharmacophores with benzoimidazo-pyrimidine cores .
  • Add electron-withdrawing groups at C-3 to enhance metal chelation.
  • Validate through 3'-processing and strand transfer assays, using raltegravir as a control .

What considerations are vital for optimizing trifluoromethylation reactions?

Answer (Advanced):

  • Use POCl3 under strict temperature control (reflux).
  • Neutralize with saturated NaHCO3 to prevent decomposition.
  • Employ anhydrous Na2SO4 drying post-extraction for optimal recovery .

How to validate the diuretic mechanism of action for amide derivatives?

Answer (Advanced):

Molecular docking : Target carbonic anhydrase II/IX active sites .

Competitive binding assays : Use acetazolamide as a reference inhibitor.

Genetic validation : CRISPR-edited cell lines lacking target enzymes .

Can chemoenzymatic approaches improve synthetic efficiency?

Answer (Advanced):

  • Use lipase-catalyzed kinetic resolution for chiral induction (e.g., 6-methyl derivatives).
  • Apply transaminases for enantioselective amination at position 9.
  • Monitor reactions via inline FTIR to optimize enzyme loading .

How to mitigate decomposition risks during hydrochloride salt synthesis?

Answer (Advanced):

  • Maintain pH > 5 during salt formation to prevent acid-catalyzed degradation.
  • Precipitate with cold ether (<10°C) and store under argon with desiccants.
  • Characterize decomposition products via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.